molecular formula C31H55ClO3 B3067817 5-(Chloromethyl)-1,2,3-tris(octyloxy)benzene CAS No. 162709-82-2

5-(Chloromethyl)-1,2,3-tris(octyloxy)benzene

Cat. No.: B3067817
CAS No.: 162709-82-2
M. Wt: 511.2 g/mol
InChI Key: KREBVPYMZGCBAH-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1,2,3-tris(octyloxy)benzene is an organic compound characterized by a benzene ring substituted with three octyloxy groups and a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1,2,3-tris(octyloxy)benzene typically involves the chloromethylation of 1,2,3-tris(octyloxy)benzene. This can be achieved using chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). The reaction is usually carried out in an inert solvent like dichloromethane (CH₂Cl₂) under controlled temperature conditions to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated systems can be employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1,2,3-tris(octyloxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as carboxylic acids or aldehydes.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) can be used in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Products include azides, nitriles, and other substituted derivatives.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: The primary product is the corresponding methyl derivative.

Scientific Research Applications

5-(Chloromethyl)-1,2,3-tris(octyloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1,2,3-tris(octyloxy)benzene in chemical reactions involves the reactivity of the chloromethyl group and the electron-donating effects of the octyloxy substituents. The chloromethyl group can act as an electrophile in substitution reactions, while the octyloxy groups stabilize intermediates and transition states through electron donation. This combination of reactivity and stabilization makes the compound versatile in various synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-1,2,3-tris(octyloxy)benzene is unique due to the presence of three octyloxy groups, which enhance its solubility in organic solvents and influence its reactivity. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.

Properties

IUPAC Name

5-(chloromethyl)-1,2,3-trioctoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H55ClO3/c1-4-7-10-13-16-19-22-33-29-25-28(27-32)26-30(34-23-20-17-14-11-8-5-2)31(29)35-24-21-18-15-12-9-6-3/h25-26H,4-24,27H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREBVPYMZGCBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC(=CC(=C1OCCCCCCCC)OCCCCCCCC)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H55ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00776298
Record name 5-(Chloromethyl)-1,2,3-tris(octyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00776298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162709-82-2
Record name 5-(Chloromethyl)-1,2,3-tris(octyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00776298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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